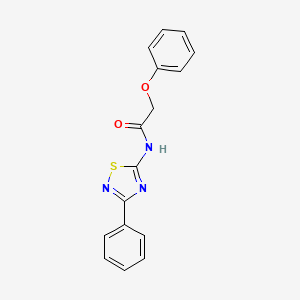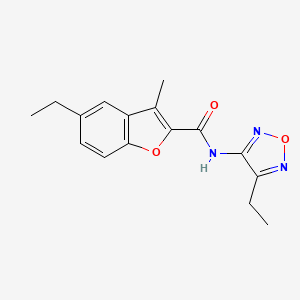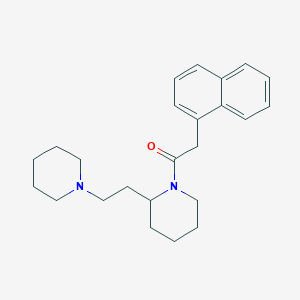![molecular formula C21H25N3O2 B11377207 N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxypentanamide](/img/structure/B11377207.png)
N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxypentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxypentanamide is a synthetic compound that belongs to the class of benzodiazole derivatives Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxypentanamide typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core is synthesized through a cyclization reaction involving o-phenylenediamine and a suitable aldehyde or ketone.
Alkylation: The benzodiazole core is then alkylated using benzyl chloride in the presence of a base such as potassium carbonate.
Amidation: The alkylated benzodiazole is reacted with 4-hydroxypentanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form the final amide product
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxypentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the primary amine.
Substitution: Formation of substituted benzodiazole derivatives.
Applications De Recherche Scientifique
N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxypentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxypentanamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence cellular processes such as apoptosis and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodiazole: A simpler analog with similar core structure but lacking the additional functional groups.
Benzothiazole Derivatives: Compounds with a similar bicyclic structure but containing sulfur instead of nitrogen.
Imidazole Derivatives: Compounds with a five-membered ring containing two nitrogen atoms
Uniqueness
N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxypentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodiazole core, coupled with the hydroxyl and amide functionalities, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C21H25N3O2 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
N-[2-(1-benzylbenzimidazol-2-yl)ethyl]-4-hydroxypentanamide |
InChI |
InChI=1S/C21H25N3O2/c1-16(25)11-12-21(26)22-14-13-20-23-18-9-5-6-10-19(18)24(20)15-17-7-3-2-4-8-17/h2-10,16,25H,11-15H2,1H3,(H,22,26) |
Clé InChI |
WDLKYTBUSRGPQC-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-ethoxybenzamide](/img/structure/B11377129.png)
![2-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11377139.png)
![5-[benzyl(methyl)amino]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11377154.png)

![6-(2-aminophenyl)-5-(2-bromophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11377162.png)
![N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B11377166.png)


![4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11377180.png)
![2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B11377185.png)
![5-[(2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11377189.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11377194.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B11377197.png)
